molecular formula C12H15NO3 B1446211 2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 1955523-35-9

2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

Cat. No.: B1446211
CAS No.: 1955523-35-9
M. Wt: 221.25 g/mol
InChI Key: PAKZUVCPDZSBBO-UHFFFAOYSA-N
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Description

2-(4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is a heterocyclic compound featuring a benzo[b][1,4]oxazine core substituted with an ethyl group at the 4-position and an acetic acid moiety at the 3-position. The benzo[b][1,4]oxazine scaffold is a bicyclic system combining a benzene ring fused with a 1,4-oxazine ring, which is a common structural motif in medicinal chemistry due to its versatility in hydrogen bonding and interactions with biological targets . The acetic acid group provides a handle for further functionalization, enabling the synthesis of esters, amides, or salts for improved solubility or bioactivity .

For example, 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives have been synthesized via hydrolysis of ethyl esters under basic conditions , and similar synthetic routes may apply to the ethyl-substituted variant.

Properties

IUPAC Name

2-(4-ethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-13-9(7-12(14)15)8-16-11-6-4-3-5-10(11)13/h3-6,9H,2,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKZUVCPDZSBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(COC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-benzoxazin-3(4H)-one derivatives, which are closely related to the target compound, typically proceeds via the following key steps:

  • Formation of 2-chloro-N-(2-hydroxyphenyl)acetamide intermediate by reacting 2-aminophenol with chloroacetyl chloride in the presence of a base such as potassium carbonate in acetone at low temperature, followed by reflux. This step introduces the acetamide functionality ortho to the phenol group, setting the stage for ring closure.

  • Cyclization to form the benzoxazinone ring by intramolecular nucleophilic substitution, typically achieved by refluxing the 2-chloro-N-(2-hydroxyphenyl)acetamide in a polar aprotic solvent like dimethylformamide (DMF) with potassium carbonate. This reaction closes the oxazine ring resulting in 2H-1,4-benzoxazin-3(4H)-one.

  • N-alkylation or esterification at the nitrogen or ring positions to introduce the ethyl substituent and the acetic acid side chain. For instance, reaction with ethyl chloroacetate in the presence of potassium carbonate under reflux conditions in acetone yields ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b]oxazin-4-yl)acetate. Subsequent hydrolysis or hydrazinolysis can convert esters to acids or hydrazides, respectively.

  • Reduction or selective alkylation at the 4-position of the benzoxazine ring to introduce the 4-ethyl substituent, often achieved by catalytic hydrogenation or alkylation protocols under controlled conditions.

Detailed Preparation Steps

Step Reaction Reagents & Conditions Yield & Notes
1 Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide 2-Aminophenol + chloroacetyl chloride, K2CO3, dry acetone, 0-5 °C addition, then reflux 6 h Yield: 92%, m.p. 130-132 °C; confirmed by IR, 1H-NMR, 13C-NMR, MS
2 Cyclization to 2H-1,4-benzoxazin-3(4H)-one Compound 1 + K2CO3, DMF, reflux 10 h Yield: 88%, m.p. 170-171 °C; characterized by IR, NMR, MS
3 N-alkylation with ethyl chloroacetate Compound 2 + ethyl chloroacetate + K2CO3, dry acetone, reflux 15 h Yield: 85%, m.p. 68-70 °C; ester intermediate for further modification
4 Hydrolysis to acetic acid or hydrazide formation Hydrazine hydrate, ethanol, reflux 10 h Yield: 60%, m.p. 163-165 °C; hydrazide intermediate for further derivatization
5 Introduction of 4-ethyl substituent Reduction or alkylation methods (literature suggests catalytic hydrogenation or alkylation with ethyl halides) Conditions vary; requires optimization to maintain ring integrity

Alternative Approaches and Variations

  • Reaction of 2-aminophenols with α-bromo-γ-butyrolactone has been reported to prepare 2-hydroxyethyl-2,3-dihydro(2H)-1,4-benzoxazinones, which can be further modified to introduce acetic acid substituents.

  • Reduction of nitro ethers derived from alkylation of potassium nitrophenoxides with 2-bromoesters can yield benzoxazinones with acetic acid substitution at the 2-position, providing an alternative synthetic route.

  • Industrial methods may utilize catalysts such as tin(IV) chloride or silicon tetrachloride to facilitate cyclization steps, though specific details for the target compound are limited.

Research Findings and Characterization

  • The synthesized benzoxazinone derivatives, including acetic acid-substituted analogs, have been characterized extensively by FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm structure and purity.

  • Yields for each step are generally high (above 85%) except for hydrazide formation which may be moderate (~60%), indicating efficient synthetic protocols.

  • The presence of the ethyl substituent at the 4-position requires careful control of reaction conditions to avoid ring opening or side reactions.

  • The acetic acid functionality is typically introduced via ester intermediates followed by hydrolysis or hydrazide formation, allowing further functional group transformations.

Summary Table of Key Reaction Parameters

Reaction Step Starting Material Reagents Solvent Temperature Time Yield (%) Characterization Techniques
Acetamide formation 2-Aminophenol Chloroacetyl chloride, K2CO3 Acetone 0-5 °C then reflux 6 h 92 IR, 1H-NMR, 13C-NMR, MS
Cyclization 2-chloro-N-(2-hydroxyphenyl)acetamide K2CO3 DMF Reflux 10 h 88 IR, NMR, MS
N-alkylation (ester formation) Benzoxazinone Ethyl chloroacetate, K2CO3 Acetone Reflux 15 h 85 IR, NMR
Hydrazide formation Ethyl ester Hydrazine hydrate Ethanol Reflux 10 h 60 IR, NMR, MS
4-Ethyl substitution Benzoxazinone derivative Alkyl halides or catalytic hydrogenation Various Variable Variable Optimized Spectroscopy

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Its derivatives may exhibit pharmacological properties, making it of interest for the development of new medications.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid with structurally related compounds, emphasizing substituent effects, synthesis methods, and biological activities:

Compound Name Substituents Key Properties/Activities Synthesis Method References
This compound 4-Ethyl, 3-acetic acid Hypothesized enhanced lipophilicity; potential for derivatization (e.g., esters, amides). Likely via alkylation of benzooxazine precursors followed by acetic acid coupling.
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid 6-Chloro, 3-oxo, 4-acetic acid Antimicrobial and herbicidal activities; protox enzyme inhibition. Hydrolysis of ethyl ester intermediates with KOH in ethanol.
AZD9977 7-Fluoro, 3-oxo, 6-carbonyl, 3-acetamide Mineralocorticoid receptor modulator; preclinical candidate for cardiovascular diseases. Multi-step synthesis involving condensation and amidation reactions.
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)acetamide Sulfur analog (thiazine), 3-oxo, 4-acetamide Antinociceptive properties; superior to mefenamic acid in pain models. Reduction-aza-Michael addition or coupling with thiophenol derivatives.
Ethyl 2-(3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetate Sulfur analog, 3-oxo, ethyl ester Intermediate for prodrug development; improved metabolic stability. Esterification of acetic acid derivatives.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., Cl, F, OXO) : Enhance reactivity and bioactivity. For example, the 6-chloro and 3-oxo groups in 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid increase electrophilicity, facilitating interactions with enzymes like protox .
  • Lipophilic Groups (e.g., Ethyl) : The 4-ethyl group in the target compound may improve membrane permeability compared to polar analogs, though this requires experimental validation.

Biological Activities: Benzooxazine derivatives with acetic acid moieties (e.g., COX-2 inhibitors ) often target enzymes or receptors via carboxylate-mediated interactions. Sulfur analogs (e.g., benzothiazines) exhibit distinct pharmacological profiles, such as antinociception, due to altered electronic and steric properties .

Synthetic Strategies :

  • Hydrolysis of Esters : A common route for generating acetic acid derivatives from ethyl esters, as seen in .
  • Reduction-Aza-Michael Addition : Used for nitrogen heterocycles, including 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives .

Structural Flexibility :

  • The acetic acid group enables diversification into salts, esters, or amides, as demonstrated in AZD9977’s acetamide side chain, which enhances target affinity .

Biological Activity

2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (CAS Number: 1955523-35-9) is a heterocyclic compound characterized by its oxazine structure and acetic acid moiety. Its unique chemical structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • Structure : The compound features an ethyl group and a dihydrobenzo[b][1,4]oxazine ring, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the benzo[b][1,4]oxazine nucleus exhibit a broad spectrum of antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar effects.

Anticancer Potential

Studies on related compounds have revealed significant anticancer activities. For example, derivatives with similar structural motifs have been documented to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of oxazine derivatives have highlighted their potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds exhibiting acetylcholinesterase (AChE) inhibition are particularly promising. In vitro studies have demonstrated that certain derivatives can cross the blood-brain barrier (BBB), enhancing their therapeutic potential against cognitive decline.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveAChE inhibition; potential for Alzheimer's treatment

Case Studies

  • Anticancer Activity : A study on similar oxazine derivatives demonstrated that compounds with IC50 values below 10 µM were effective against breast cancer cells. The mechanism was attributed to the activation of apoptosis pathways and inhibition of tumor growth factors.
  • Neuroprotective Study : In a model assessing AChE inhibition, derivatives showed IC50 values comparable to established drugs like donepezil, indicating potential for treating Alzheimer's disease. The ability to penetrate the BBB was confirmed through permeability assays.

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer :
    The synthesis typically involves cyclization of substituted benzoxazine precursors with acetic acid derivatives. For example, analogous compounds like methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate were synthesized via nucleophilic substitution followed by cyclization under reflux with acetic anhydride . Optimize yields by controlling reaction temperature (e.g., 80–100°C), using catalysts like p-toluenesulfonic acid, and purifying via column chromatography (silica gel, ethyl acetate/hexane) . Monitor reaction progress using TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

  • Methodological Answer :
    Use 1H/13C NMR to confirm the ethyl group (δH ~1.2–1.4 ppm, triplet; δC ~12–15 ppm for CH3) and the acetic acid moiety (δH ~3.6–3.8 ppm, singlet; δC ~170–175 ppm for COOH) . FT-IR can validate carboxylic acid (broad peak ~2500–3300 cm⁻¹ for O-H stretch) and benzoxazine ring (C-O-C stretch ~1250 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular ion consistency (e.g., [M+H]+ calculated for C13H15NO4: 250.1075) .

Q. How does the ethyl group at position 4 influence physicochemical properties?

  • Methodological Answer :
    The ethyl substituent increases lipophilicity (logP ~1.8 vs. ~1.2 for unsubstituted analogs), impacting solubility. Measure experimentally via shake-flask method (partition coefficient in octanol/water) . Steric effects may reduce reactivity at the oxazine ring; compare reaction rates with methyl or propyl analogs using kinetic studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
    Single-crystal X-ray diffraction (SCXRD) is critical. For example, SCXRD of analogous benzothiazines confirmed chair conformations in the dihydrooxazine ring (torsion angles: 175.5°–178.2°) and hydrogen-bonding networks (e.g., N-H···O=C interactions) . Resolve ambiguities in diastereomer formation by analyzing Patterson maps and refining with SHELXL .

Q. What strategies address contradictions in reported biological activity data for benzoxazine derivatives?

  • Methodological Answer :
    Discrepancies may arise from purity variations (e.g., ≥97% purity required for reliable assays; verify via HPLC ). Use standardized assays (e.g., enzyme inhibition IC50 under fixed pH/temperature) and validate with positive controls. For example, benzothiazines with similar structures showed COX-2 inhibition at IC50 = 0.8 µM, but batch-dependent variances require triplicate testing .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
    Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cyclooxygenase-2 PDB: 5KIR). The acetic acid group may form salt bridges with Arg120, while the ethyl group stabilizes hydrophobic pockets. Validate with MD simulations (NAMD, 100 ns) to assess binding stability . Compare results with SAR studies on nitro- or bromo-substituted analogs .

Q. What challenges arise in scaling up synthesis while preserving stereochemical integrity?

  • Methodological Answer :
    Racemization at the oxazine ring’s chiral center (C3) can occur under high-temperature conditions. Mitigate by using chiral catalysts (e.g., (R)-BINOL, 5 mol%) or low-temperature crystallization . Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, ethanol/heptane) . Pilot-scale reactions (1–5 L) require inert atmospheres (N2/Ar) to prevent oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point data for this compound?

  • Methodological Answer :
    Reported melting points (e.g., 139–140°C for a related compound ) may vary due to polymorphism or hydration. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions and thermogravimetric analysis (TGA) to rule out solvent retention . Recrystallize from different solvents (e.g., ethanol vs. acetone) and compare DSC profiles.

Q. Why do NMR spectra of similar benzoxazines show signal splitting discrepancies?

  • Methodological Answer :
    Splitting patterns (e.g., doublets vs. singlets for aromatic protons) depend on substituent electronic effects. For example, electron-withdrawing groups (e.g., -NO2) deshield adjacent protons, causing downfield shifts. Use 2D NMR (COSY, HSQC) to assign coupling constants and verify substituent positions . Contradictions may arise from solvent effects (DMSO-d6 vs. CDCl3); standardize solvent conditions .

Methodological Best Practices

  • Purity Assurance : Use preparative HPLC (C18, gradient elution) for >99% purity .
  • Data Reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials and adhere to FAIR principles .
  • Safety Protocols : Follow GHS guidelines (P201-P210) for handling corrosive acetic acid derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Reactant of Route 2
2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid

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